Zoniporide

描述

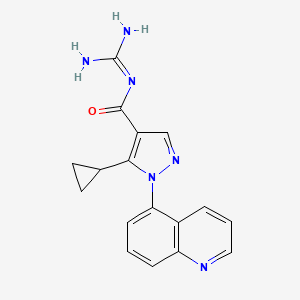

Structure

3D Structure

属性

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13/h1-5,8-10H,6-7H2,(H4,18,19,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXBRVCQGGKXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057883 | |

| Record name | Zoniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241800-98-6 | |

| Record name | Zoniporide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 241800-98-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZONIPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8841R2UJPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zoniporide's Cardioprotective Mechanism in Cardiac Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in the context of cardiac ischemia and reperfusion injury. It consolidates key preclinical data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to serve as a resource for ongoing research and drug development.

Core Mechanism of Action: Inhibition of the Na+/H+ Exchanger (NHE-1)

This compound exerts its cardioprotective effects by targeting a critical component of the cellular response to ischemic stress: the Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] During myocardial ischemia, the lack of oxygen forces cardiomyocytes to switch to anaerobic metabolism, leading to the accumulation of intracellular protons and a subsequent drop in intracellular pH (acidosis).[3][4][5] To counteract this, the NHE-1 is activated upon reperfusion, extruding protons from the cell in exchange for sodium ions.[3][4][5]

This protective mechanism, however, becomes maladaptive. The excessive influx of sodium leads to an intracellular sodium overload.[3][4][5] This, in turn, reverses the function of the Na+/Ca2+ exchanger, causing a massive influx and accumulation of intracellular calcium.[3][4][5] This calcium overload is a primary driver of reperfusion injury, leading to cardiomyocyte hypercontracture, mitochondrial damage, and ultimately, cell death.[3][4][5]

This compound, by selectively inhibiting NHE-1, directly interrupts this pathological cascade.[3][4] By preventing the initial surge in intracellular sodium, it consequently averts the subsequent calcium overload, thereby preserving myocardial tissue and function during reperfusion.[3][4]

Downstream Signaling: The Role of STAT3 Activation

Beyond its direct effect on ion exchange, the cardioprotective action of this compound also involves the activation of pro-survival signaling pathways.[3][6] Studies have demonstrated that treatment with this compound leads to the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3][6] The STAT3 pathway is a known mediator of cardioprotection, contributing to the reduction of apoptosis and the promotion of cell survival.[3][6] The functional recovery of cardiac tissue observed with this compound treatment is associated with this increase in phosphorylated STAT3 and a corresponding reduction in cleaved caspase 3, a key marker of apoptosis.[3][6] Importantly, the therapeutic benefits of this compound on functional recovery can be nullified by the use of a STAT3 inhibitor.[6]

Quantitative Efficacy Data

The following tables summarize the quantitative data from key preclinical studies, demonstrating the potency and efficacy of this compound in various models of cardiac ischemia-reperfusion injury.

Table 1: In Vitro Efficacy of NHE-1 Inhibitors in Isolated Rabbit Hearts [1][2][4][7][8]

| Compound | EC₅₀ (nM) for Infarct Size Reduction | Maximum Infarct Size Reduction (%) |

| This compound | 0.25 | 83% (at 50 nM) |

| Eniporide | 0.69 | 58% |

| Cariporide | 5.11 | Equivalent to this compound |

Data from a Langendorff model with 30 minutes of regional ischemia followed by 120 minutes of reperfusion.

Table 2: In Vivo Efficacy of this compound in Anesthetized Rabbit Model [1][2][4][7]

| Parameter | Vehicle Control | This compound (4 mg/kg/h) | ED₅₀ (mg/kg/h) |

| Infarct Size (% of Area at Risk) | 57 ± 3% | 14 ± 2% (75% reduction) | 0.45 |

| NHE-1-Mediated Platelet Swelling | - | 93% inhibition | 0.21 |

Data from an open-chest model with 30 minutes of regional ischemia and 120 minutes of reperfusion.

Table 3: Inhibitory Potency of this compound on NHE-1 Activity [2][5][9][10][11]

| Parameter | Species/Cell Type | Condition | Value |

| IC₅₀ (NHE-1 Inhibition) | Human (Platelets) | Ex Vivo Swelling | 14 nM |

| IC₅₀ (NHE-1 Inhibition) | Rat (Ventricular Myocytes) | H+ Efflux Rate (25°C) | 73 nM |

| IC₅₀ (NHE-1 Inhibition) | Rat (Platelets) | Cell Swelling (25°C) | 67 nM |

Detailed Experimental Protocols

Reproducibility and accurate interpretation of experimental data rely on detailed methodologies. The following are protocols for key experiments cited in the evaluation of this compound.

In Vitro Isolated Perfused Heart Model (Langendorff)

This model allows for the direct assessment of a compound's effect on the heart independent of systemic physiological factors.[7][8][12]

-

Animal Preparation: Male New Zealand White rabbits or Sprague-Dawley rats are anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[8][12]

-

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at a constant temperature (37°C) and pressure.[8][12]

-

Functional Measurements: A balloon is inserted into the left ventricle to measure cardiac function parameters such as left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP). Coronary flow is also monitored.[8]

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.[12]

-

Drug Administration: this compound or a vehicle is added to the perfusion buffer at the desired concentration and infused for a set period (e.g., 30 minutes) prior to the induction of ischemia and continued throughout the experiment.[4][7]

-

Ischemia-Reperfusion: Regional ischemia is induced by tightening a suture placed around a coronary artery for a specified duration (e.g., 30 minutes). Global ischemia can be induced by stopping the perfusion. The suture is then released, or perfusion is restored to allow for a period of reperfusion (e.g., 120 minutes).[4][7]

-

Infarct Size Determination: At the end of reperfusion, the heart is processed to measure the infarct size. The area at risk (AAR) is delineated, and the heart is sliced and incubated with a stain such as triphenyltetrazolium chloride (TTC), which differentiates viable (red) from infarcted (pale) tissue. Infarct size is expressed as a percentage of the AAR.[4][8]

In Vivo Myocardial Infarction Model

This model assesses the cardioprotective effects of a compound in a whole-animal system, accounting for systemic hemodynamics and physiological responses.[7][8]

-

Animal Preparation: Male rats or rabbits are anesthetized, intubated, and mechanically ventilated. Catheters are placed in a carotid artery to monitor blood pressure and a jugular vein for drug administration.[8]

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.[8]

-

Drug Administration: this compound or a vehicle is administered as a continuous intravenous infusion, typically starting before the induction of ischemia.[4]

-

Ischemia Induction: The suture around the LAD is tightened to induce regional myocardial ischemia. Successful occlusion is confirmed by visual changes (pallor of the ischemic zone) and electrocardiogram (ECG) alterations (e.g., ST-segment elevation).[8]

-

Reperfusion: After the ischemic period (e.g., 30 minutes), the suture is released to allow for reperfusion of the coronary artery, which is confirmed by reactive hyperemia.[4][7]

-

Infarct Size Assessment: At the end of the reperfusion period (e.g., 2-24 hours), the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the AAR. The heart is then excised, sliced, and stained with TTC to determine the infarct size as a percentage of the AAR.[8]

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathways central to this compound's mechanism of action and a typical experimental workflow.

References

- 1. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. benchchem.com [benchchem.com]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Zoniporide Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoniporide (formerly CP-597,396) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a critical membrane protein implicated in the pathophysiology of myocardial ischemia-reperfusion injury.[1][2][3] Developed by Pfizer, this pyrazole-based compound has demonstrated significant cardioprotective effects in preclinical studies by mitigating intracellular acidosis and the subsequent calcium overload that occurs during ischemic events.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound dihydrochloride, intended to serve as a resource for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic hypothesis that selectively inhibiting the Na+/H+ exchanger isoform-1 (NHE-1) could offer protection against cardiac ischemia-reperfusion injury.[1] During myocardial ischemia, the lack of oxygen forces cells into anaerobic metabolism, leading to the production of lactic acid and a subsequent drop in intracellular pH (acidosis).[1][4] This acidosis activates NHE-1, an integral membrane protein that attempts to restore pH by extruding a proton (H+) from the cell in exchange for a sodium ion (Na+).[1][2]

While this mechanism is protective in the short term, its hyperactivity during prolonged ischemia leads to a massive influx of Na+. This intracellular sodium overload causes the Na+/Ca2+ exchanger (NCX) to operate in reverse mode, pumping Na+ out and Ca2+ into the cell.[1][2] The resulting intracellular calcium overload is a critical trigger for a cascade of detrimental events, including mitochondrial dysfunction, hypercontracture, and ultimately, myocardial cell death and tissue infarction.[2] Therefore, a potent and selective inhibitor of NHE-1, such as this compound, was developed to block this initial Na+ influx and prevent the downstream pathological consequences.[2]

Synthesis of this compound Dihydrochloride

While detailed, step-by-step synthesis protocols with specific reagent quantities are proprietary, the general synthetic pathway for this compound can be outlined from related chemical literature.[1] The core structure is a [1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine.[3] The synthesis logically involves the initial construction of the substituted pyrazole core, which is then functionalized with an acylguanidine moiety. The final step involves the formation of the dihydrochloride salt, a common strategy to enhance the aqueous solubility and stability of the active pharmaceutical ingredient.[1][5]

Pharmacological Data

This compound is distinguished by its high potency and remarkable selectivity for the NHE-1 isoform, which is crucial for minimizing off-target effects.[3][4] Its inhibitory activity has been quantified across various in vitro and ex vivo systems.

Table 1: In Vitro & Ex Vivo Potency of this compound

| Parameter | Species / Cell Type | Value | Reference |

| IC₅₀ | Human NHE-1 (recombinant) | 14 nM | [3][4] |

| IC₅₀ | Rat Ventricular Myocytes (native NHE-1) | 73 nM (at 25°C) | [4][6][7] |

| IC₅₀ | Rat Platelets (native NHE-1) | 67 nM (at 25°C) | [4][7] |

| EC₅₀ | Rabbit Isolated Heart (infarct size reduction) | 0.25 nM | [3][4] |

Table 2: Selectivity and Comparative Potency

| Parameter | Description | Value | Reference |

| Selectivity | NHE-1 vs. other NHE isoforms | >150-fold | [3][4] |

| Comparative Potency | EC₅₀ for infarct size reduction vs. other inhibitors | This compound: 0.25 nMEniporide: 0.69 nMCariporide: 5.11 nM | [3] |

Key Experimental Protocol: NHE-1 Inhibition Assay

The potency of NHE-1 inhibitors like this compound is commonly determined by measuring the recovery of intracellular pH (pHi) following an induced acid load in cells.

Methodology: Fluorometric Measurement of pHi Recovery

-

Cell Preparation and Dye Loading:

-

Cultured cells expressing NHE-1 (e.g., rat ventricular myocytes or transfected cell lines) are plated on coverslips.

-

Cells are loaded with a pH-sensitive fluorescent indicator, typically 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM). The ester group allows it to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent BCECF inside.[4]

-

-

Induction of Intracellular Acidosis:

-

A common method is the ammonium chloride (NH₄Cl) prepulse technique. Cells are transiently exposed to NH₄Cl, which causes an initial intracellular alkalinization followed by a rapid acidification upon its removal.

-

-

Monitoring pHi Recovery:

-

The coverslip is placed in a perfusion chamber on a fluorescence microscope.

-

BCECF is alternately excited at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm). Emission is collected at ~535 nm.[4]

-

The ratio of the fluorescence intensities (490/440) is calculated, which is proportional to the intracellular pH. This ratiometric measurement corrects for variations in dye concentration and cell thickness.

-

-

Data Analysis and IC₅₀ Determination:

-

The initial rate of pHi recovery after acidosis is calculated. This rate, representing H+ efflux (J H), is a direct measure of NHE-1 activity.[4][6]

-

The experiment is repeated in the presence of various concentrations of this compound.

-

The percentage of inhibition of the pHi recovery rate is plotted against the logarithm of the this compound concentration. A dose-response curve is fitted to the data to determine the IC₅₀ value.[4]

-

Conclusion

This compound dihydrochloride is a benchmark molecule in the study of sodium-hydrogen exchange. As a potent and highly selective NHE-1 inhibitor, it has been instrumental in validating the therapeutic concept of NHE-1 inhibition for cardioprotection in preclinical models.[2][3] Its well-defined mechanism of action, high potency, and demonstrated efficacy underscore its continued importance as a critical research tool for scientists investigating the complex roles of NHE-1 in both physiology and disease.[2] This guide provides a foundational technical overview to support researchers and drug development professionals in leveraging this compound to further the understanding of NHE-1 biology and explore novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of this compound: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Zoniporide: A Technical Guide to its Role in Attenuating Intracellular Sodium Overload

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular sodium overload is a critical contributor to cellular injury in various pathological conditions, most notably during ischemia-reperfusion events. The subsequent ionic imbalance, primarily the reversal of the sodium-calcium exchanger, leads to calcium overload, mitochondrial dysfunction, and ultimately, cell death. Zoniporide, a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has emerged as a promising therapeutic agent to mitigate this cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols for assessing intracellular sodium, and visualizations of the underlying signaling pathways.

Introduction: The Pathophysiology of Intracellular Sodium Overload

Under physiological conditions, the intracellular sodium concentration ([Na⁺]ᵢ) is maintained at a low level (approximately 5-15 mM) compared to the extracellular environment (around 145 mM). This steep concentration gradient is crucial for numerous cellular processes, including action potential generation and secondary active transport. The Na⁺/K⁺-ATPase pump is the primary regulator of this gradient.

However, during events like myocardial ischemia, cellular metabolism shifts to anaerobic glycolysis, leading to intracellular acidosis. To counteract the drop in pH, the ubiquitously expressed NHE-1 actively extrudes protons in exchange for sodium ions. This protective mechanism, when over-activated, results in a significant influx of Na⁺, leading to intracellular sodium overload.

The consequences of elevated [Na⁺]ᵢ are severe. The reduced sodium gradient diminishes the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, and can even cause it to operate in reverse, importing Ca²⁺ into the cell. This subsequent intracellular calcium overload triggers a cascade of detrimental events, including the activation of degradative enzymes, mitochondrial permeability transition pore (mPTP) opening, and the initiation of apoptotic and necrotic cell death pathways.

This compound: A Selective NHE-1 Inhibitor

This compound is a guanidinium compound that acts as a potent and selective inhibitor of the NHE-1 isoform.[1] Its chemical structure allows for high-affinity binding to the extracellular face of the NHE-1 transporter, effectively blocking the exchange of intracellular protons for extracellular sodium ions. This targeted inhibition directly addresses the primary driver of intracellular sodium overload during ischemia-reperfusion.

Quantitative Efficacy of this compound

Preclinical studies have demonstrated the significant potency and efficacy of this compound in various models of ischemia-reperfusion injury. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency of this compound and Comparators

| Compound | Target | Assay | IC₅₀ (nM) | Selectivity vs. NHE-2 | Selectivity vs. NHE-3 | Reference |

| This compound | Human NHE-1 | ²²Na⁺ uptake in fibroblasts | 14 | >150-fold | >15,700-fold | [1][2] |

| Eniporide | Human NHE-1 | ²²Na⁺ uptake in fibroblasts | 23 | 27-fold | - | [2] |

| Cariporide | Human NHE-1 | ²²Na⁺ uptake in fibroblasts | 36 | 49-fold | - | [2] |

| This compound | Rat NHE-1 | H⁺ efflux in myocytes | 73 | - | - | [3][4] |

| This compound | Rat NHE-1 | Platelet Swelling | 67 | - | - | [3][4] |

Table 2: Cardioprotective Efficacy of this compound in Preclinical Models

| Model | Species | Parameter | This compound Concentration/Dose | Effect | Reference |

| Isolated Heart (Langendorff) | Rabbit | Infarct Size Reduction | EC₅₀ = 0.25 nM | 50% reduction | [1][5][6] |

| Isolated Heart (Langendorff) | Rabbit | Infarct Size Reduction | 50 nM | 83% reduction | [1][5][6] |

| Anesthetized Open-Chest | Rabbit | Infarct Size Reduction | ED₅₀ = 0.45 mg/kg/h | 50% reduction | [1][5][6] |

| Anesthetized Open-Chest | Rabbit | NHE-1 Mediated Platelet Swelling | 4 mg/kg/h | 93% inhibition | [1][5] |

| Conscious Primates | - | Postischemic Cardiac Contractile Dysfunction | - | Attenuated | [1] |

| Ischemia-Reperfusion | Rat | Ventricular Fibrillation | - | Reduced incidence and duration | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ischemia-Reperfusion Injury and this compound's Intervention

References

- 1. The Na+/Ca2+ exchanger in cardiac ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action potential and contractility changes in [Na(+)](i) overloaded cardiac myocytes: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The significance of calcium ions in cerebral ischemia-reperfusion injury: mechanisms and intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents [frontiersin.org]

- 6. Intracellular Na+ measurements using sodium green tetraacetate with flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Zoniporide: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective NHE-1 Inhibitor for Drug Development Professionals

Zoniporide, also known as CP-597,396, is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] This integral membrane protein plays a crucial role in the regulation of intracellular pH (pHi) and cell volume.[1][4] Dysregulation of NHE-1 activity is implicated in the pathophysiology of various diseases, most notably myocardial ischemia-reperfusion injury.[1][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative potency and selectivity, pharmacokinetic properties, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to and inhibiting the NHE-1 protein.[1] Under normal physiological conditions, NHE-1 mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1] During events such as myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to restore pHi.[1][5] This hyperactivity, however, results in a significant influx of sodium ions. The increased intracellular sodium concentration leads to the reversal of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium.[5] This calcium overload is a key contributor to cellular injury, leading to hypercontracture, mitochondrial dysfunction, and ultimately cell death.[1][6]

This compound's inhibition of NHE-1 prevents this cascade of events. By blocking the initial surge of sodium influx, it mitigates the subsequent calcium overload, thereby protecting cardiac tissue from ischemia-reperfusion injury.[1]

Signaling Pathway in Myocardial Ischemia-Reperfusion Injury

The following diagram illustrates the signaling cascade leading to myocardial cell injury during ischemia-reperfusion and the point of intervention for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The myocardial sodium-hydrogen exchanger (NHE) and its role in mediating ischemic and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Zoniporide in Cardioprotection: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), and its potential as a cardioprotective agent. This document delves into the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the evaluation of this compound.

Core Mechanism of Action

This compound exerts its cardioprotective effects by targeting the Na+/H+ exchanger isoform 1 (NHE-1), a key protein involved in the pathophysiology of ischemia-reperfusion injury.[1][2][3] During myocardial ischemia, the lack of oxygen forces cells into anaerobic metabolism, leading to an accumulation of intracellular protons and subsequent acidosis.[2][4] Upon reperfusion, the hyperactivation of NHE-1 to correct this acidosis results in a massive influx of sodium ions (Na+).[3][4] This intracellular sodium overload triggers the reverse operation of the Na+/Ca2+ exchanger, leading to a detrimental increase in intracellular calcium (Ca2+) levels.[3][4] This calcium overload is a central driver of cardiomyocyte injury, causing hypercontracture, mitochondrial dysfunction, and ultimately cell death.[3][4]

This compound, by selectively inhibiting NHE-1, directly mitigates this cascade of events.[2][4] By preventing the initial surge in intracellular sodium, it consequently averts the subsequent calcium overload, thereby preserving cardiac cell integrity and function during reperfusion.[2][4] Emerging research also indicates the involvement of other signaling pathways in this compound's cardioprotective effects, notably the activation of the STAT3 pathway, which is believed to play a crucial role in the functional recovery of the heart following an ischemic event.[2][5]

Quantitative Data from Preclinical Studies

The cardioprotective efficacy of this compound has been evaluated in various preclinical models, demonstrating its potential in reducing myocardial infarct size and improving cardiac function. The following tables summarize the quantitative data from key in vitro and in vivo studies, often in comparison to other NHE-1 inhibitors like Cariporide and Eniporide.

Table 1: In Vitro Cardioprotective Efficacy of NHE-1 Inhibitors in Isolated Rabbit Hearts (Langendorff Model) [1][6][7]

| Compound | EC50 (nM) | Maximum Infarct Size Reduction (%) | Ischemia Duration (min) | Reperfusion Duration (min) |

| This compound | 0.25 | 83% (at 50 nM) | 30 | 120 |

| Cariporide | 5.11 | Equivalent to this compound | 30 | 120 |

| Eniporide | 0.69 | 58% | 30 | 120 |

| EC50 represents the concentration of a drug that gives half-maximal response.[1] |

Table 2: In Vivo Cardioprotective Efficacy of this compound in Anesthetized Rabbits [6][7]

| Compound | ED50 (mg/kg/h) | Maximum Infarct Size Reduction (%) | Ischemia Duration (min) | Reperfusion Duration (min) |

| This compound | 0.45 | Not specified | 30 | 120 |

| ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population.[1] |

Table 3: Inhibitory Potency of this compound on NHE-1 Activity [8][9][10][11]

| Experimental Model | Parameter | Temperature (°C) | IC50 (nM) |

| Isolated Rat Ventricular Myocytes | H+ Efflux Rate | 25 | 73 |

| Isolated Rat Ventricular Myocytes | H+ Efflux Rate | 37 | Comparable to 25°C |

| Rat Platelets | Cell Swelling | 25 | 67 |

| Human Platelets | Cell Swelling | Not Specified | 59 |

| IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. |

Table 4: Effect of this compound on Functional Recovery in Isolated Rat Hearts [8]

| Treatment Group | Left Ventricular Developed Pressure (LVDP) Recovery (%) | Left Ventricular End-Diastolic Pressure (LVEDP) |

| Control | 43 ± 5 | Significantly higher than this compound group |

| This compound | 61 ± 3 | Significantly lower than Control group |

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experimental models are provided below.

In Vitro Isolated Heart (Langendorff) Model

This ex vivo model is utilized to assess the direct effects of pharmacological agents on the heart, independent of systemic physiological influences.[3][4]

-

Heart Isolation: Animals (e.g., rabbits, rats) are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.[2][4]

-

Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit buffer maintained at 37°C.[2]

-

Functional Measurements: A balloon is inserted into the left ventricle to measure cardiac function parameters such as left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP). Coronary flow is also monitored.[1]

-

Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) before the induction of ischemia.[2][4]

-

Drug Administration: this compound or other compounds are added to the perfusion buffer at desired concentrations before, during, or after the ischemic period.[1][4]

-

Ischemia-Reperfusion Protocol: Global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery for a specific duration (e.g., 30 minutes), followed by a period of reperfusion (e.g., 120 minutes).[1][4]

-

Infarct Size Determination: Following reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk (AAR).[1][3]

In Vivo Myocardial Infarction Model

This model assesses the cardioprotective effects of a drug in a living organism, providing insights into its overall physiological impact.[1]

-

Animal Preparation: Animals (e.g., rabbits, rats) are anesthetized, intubated for artificial ventilation, and instrumented for hemodynamic monitoring (e.g., blood pressure, heart rate).[1][2]

-

Surgical Procedure: A thoracotomy is performed to expose the heart, and a suture is placed around a major coronary artery, typically the left anterior descending (LAD) artery.[1][3]

-

Ischemia Induction: The coronary artery is occluded by tightening the suture for a predetermined period (e.g., 30 minutes). Successful occlusion is confirmed by visual changes in the myocardium and ECG alterations.[1][3]

-

Drug Administration: this compound or a vehicle is administered, often intravenously, at a specified time before or during ischemia and/or reperfusion.[1][3]

-

Reperfusion: The suture is released to allow for reperfusion of the ischemic tissue for a set duration (e.g., 120 minutes).[1][3]

-

Infarct Size Assessment: At the end of the reperfusion period, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the AAR. The heart is then excised, sliced, and stained with TTC to determine the infarct size as a percentage of the AAR.[1][3]

NHE-1 Activity Assays

-

Isolated Cardiomyocyte pH Recovery:

-

Cell Isolation: Ventricular myocytes are isolated from animal hearts.[8]

-

Acidification: Intracellular acidosis is induced using the ammonium chloride (NH4Cl) prepulse technique.[2]

-

pH Measurement: The rate of intracellular pH (pHi) recovery following the removal of NH4Cl, which is primarily mediated by NHE-1, is measured using pH-sensitive fluorescent dyes.[2]

-

Inhibition Assay: The experiment is repeated in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate of pHi recovery.[2]

-

-

Platelet Swelling Assay:

-

Sample Preparation: Platelet-rich plasma is prepared from blood samples.[2]

-

Assay Principle: Platelets are suspended in a propionate-based medium. The entry of propionic acid acidifies the cytoplasm, activating NHE-1. The subsequent influx of Na+ and water causes the platelets to swell.[2]

-

Measurement: The rate of platelet swelling is measured as a change in light absorbance using a spectrophotometer, which serves as a surrogate for NHE-1 activity.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's cardioprotective mechanism and a typical experimental workflow for its evaluation.

Caption: this compound's core mechanism of action in preventing ischemia-reperfusion injury.

Caption: A generalized experimental workflow for evaluating this compound's cardioprotective effects.

Summary and Future Directions

The preclinical data strongly support the potent cardioprotective effects of this compound in models of ischemia-reperfusion injury.[3] Its mechanism of action, centered on the selective inhibition of NHE-1, is well-defined and addresses a critical pathway in reperfusion-induced cardiomyocyte death.[3][4] Notably, this compound has demonstrated greater potency than other NHE-1 inhibitors like Eniporide and Cariporide in some preclinical settings.[6][7]

However, it is important to acknowledge that despite the promising preclinical evidence, the translation of these findings to the clinical setting has been challenging. A major clinical trial with this compound in high-risk patients undergoing vascular surgery did not demonstrate efficacy, highlighting the complexities of translating cardioprotective strategies from animal models to human patients.[2] The reasons for this discrepancy are likely multifactorial and may involve differences in underlying pathologies, comorbidities, and the timing of drug administration.

Future research should focus on further elucidating the nuanced signaling pathways involved in this compound's action, including the role of the STAT3 pathway. Additionally, identifying specific patient populations or clinical scenarios where NHE-1 inhibition might be most beneficial will be crucial for any potential future clinical development of this compound or other NHE-1 inhibitors. Continued investigation into optimal dosing, timing of administration, and potential combination therapies will be essential to unlock the therapeutic potential of this class of compounds in cardioprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. researchgate.net [researchgate.net]

Zoniporide's Effect on Downstream Pro-Survival Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular effects of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), on key downstream pro-survival signaling pathways. This document details the mechanism of action, experimental data on related compounds, and detailed protocols for relevant assays.

Introduction: this compound and the Na+/H+ Exchanger 1 (NHE-1)

This compound is a small molecule inhibitor that exhibits high selectivity for the ubiquitously expressed plasma membrane protein, NHE-1. NHE-1 is a crucial regulator of intracellular pH (pHi) and cell volume.[1] It functions by extruding one intracellular proton in exchange for one extracellular sodium ion.[1] Beyond its homeostatic roles, NHE-1 has been implicated in a variety of cellular processes, including proliferation, migration, and apoptosis.[2] Dysregulation of NHE-1 activity is associated with several pathologies, including cardiac hypertrophy and cancer.[2][3]

Mechanism of Action: NHE-1 as a Scaffold for Pro-Survival Signaling

NHE-1's role extends beyond ion transport; its cytosolic C-terminal domain acts as a scaffold for the assembly of signaling complexes.[4][5] This scaffolding function is critical for the activation of pro-survival pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Upon cellular stress, the cytosolic tail of NHE-1 can bind to proteins such as ezrin/radixin/moesin (ERM) and phosphatidylinositol 4,5-bisphosphate (PIP2).[4][5] This interaction facilitates the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for the serine/threonine kinase Akt, leading to its phosphorylation and activation. Activated Akt is a central node in pro-survival signaling, promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating other survival-promoting factors.

By inhibiting NHE-1, this compound is expected to disrupt this scaffolding function, thereby preventing the activation of the PI3K/Akt pathway and promoting apoptosis.

Downstream Signaling Pathways Modulated by NHE-1 Inhibition

While direct quantitative data on this compound's effects on downstream signaling pathways are limited in publicly available literature, studies on other potent NHE-1 inhibitors, such as Cariporide and 5-(N-ethyl-N-isopropyl) amiloride (EIPA), provide valuable insights into the expected molecular consequences of this compound treatment.

The PI3K/Akt Pathway

Inhibition of NHE-1 is anticipated to lead to a significant reduction in the phosphorylation and activation of Akt. Studies on the NHE-1 inhibitor Cariporide have demonstrated that its pro-apoptotic effects in breast cancer cells are associated with a decrease in the phosphorylation of Akt.[6] This supports the hypothesis that by blocking the scaffolding function of NHE-1, its inhibitors prevent the activation of this critical pro-survival pathway.

The ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. The effect of NHE-1 inhibition on the ERK pathway appears to be context-dependent. Some studies have shown that treatment with the NHE-1 inhibitor EIPA can lead to an increase in ERK activity in cancer cells.[4] This suggests a potential compensatory mechanism or a more complex interplay between NHE-1 and the ERK pathway.

The p38 MAPK Pathway

Data Presentation: Effects of NHE-1 Inhibitors on Cell Viability and Signaling

The following tables summarize quantitative data from studies on the NHE-1 inhibitors Cariporide and EIPA, which serve as a proxy for the expected effects of this compound.

Table 1: Effect of NHE-1 Inhibition on Akt and ERK Phosphorylation

| Cell Line | Inhibitor | Concentration | Effect on p-Akt | Effect on p-ERK | Reference |

| MCF-7 Breast Cancer | Cariporide | Not Specified | Decreased | Not Reported | [6] |

| MCF-7 Breast Cancer | EIPA | Not Specified | No significant change | Increased | [4] |

Table 2: IC50 Values of NHE-1 Inhibitors in Cancer Cell Lines

| Cell Line | Inhibitor | IC50 | Assay | Reference |

| MKN28 Gastric Cancer | EIPA | Not Specified (suppressed proliferation) | Not Specified | [7] |

| Cholangiocarcinoma Cells | Cariporide | Not Specified (induced apoptosis) | Not Specified | [8] |

Table 3: Apoptosis Induction by NHE-1 Inhibitors

| Cell Line | Inhibitor | Treatment Conditions | Percentage of Apoptotic Cells | Reference |

| Cholangiocarcinoma Cells | Cariporide | Not Specified | Increased | [8] |

| Breast Cancer Cells | Cariporide | Not Specified | Increased | [6] |

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative evaluation of C1311 cytotoxic activity and interference with cell cycle progression in a panel of human solid tumour and leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Rationale for Developing Selective NHE-1 Inhibitors like Zoniporide: A Technical Guide

Executive Summary: The Na+/H+ Exchanger isoform 1 (NHE-1) is a ubiquitous plasma membrane protein essential for regulating intracellular pH (pHi) and cell volume.[1][2] Under pathological conditions, particularly myocardial ischemia-reperfusion, NHE-1 becomes hyperactivated. This hyperactivity, driven by intracellular acidosis from anaerobic metabolism, leads to a cascade of detrimental ionic imbalances.[3][4] Specifically, it causes an overload of intracellular sodium (Na+), which in turn reverses the Na+/Ca2+ exchanger (NCX), leading to a massive influx of calcium (Ca2+).[1][5] This Ca2+ overload is a central mechanism of cardiomyocyte injury, causing contractile dysfunction, arrhythmia, and cell death.[5][6] Consequently, inhibiting NHE-1 presents a direct and compelling therapeutic strategy to mitigate ischemia-reperfusion injury.[4] Zoniporide has emerged as a novel, potent, and highly selective NHE-1 inhibitor, designed to specifically target this pathological mechanism while minimizing off-target effects associated with less selective compounds.[7][8] This guide details the core rationale, supporting preclinical data, and key experimental methodologies related to the development of selective NHE-1 inhibitors like this compound.

The Pathophysiological Role of NHE-1 in Ischemia-Reperfusion Injury

NHE-1 is the primary NHE isoform found in the myocardium.[5][9] While it plays a crucial homeostatic "housekeeping" role under normal physiological conditions, its activity is dramatically upregulated in response to the intracellular acidosis that accompanies myocardial ischemia.[3][10]

During ischemia, the lack of oxygen forces cardiomyocytes to switch to anaerobic glycolysis, leading to the production and accumulation of protons (H+) and a drop in pHi.[1] This acidosis is a powerful stimulus for NHE-1, which attempts to restore normal pHi by extruding one intracellular H+ in exchange for one extracellular Na+.[2][3]

While this is a protective mechanism in the short term, during prolonged ischemia and subsequent reperfusion, this sustained hyperactivity becomes maladaptive. The massive influx of Na+ cannot be managed by the ATP-dependent Na+/K+ ATPase, which is already compromised due to the ischemic conditions.[5] The resulting intracellular Na+ overload triggers the reversal of the Na+/Ca2+ exchanger, which begins pumping Na+ out of the cell in exchange for pumping Ca2+ in.[1][11] This leads to a state of severe intracellular Ca2+ overload, which is the final common pathway for much of the damage seen in reperfusion injury, including:

-

Activation of degradative enzymes (proteases and phospholipases).

-

Mitochondrial dysfunction and opening of the mitochondrial permeability transition pore (mPTP).[11]

-

Generation of reactive oxygen species (ROS).[11]

-

Hypercontracture of myofibrils and cell death (necrosis and apoptosis).[5][11]

Genetic studies confirm this central role; mice with a null mutation for NHE-1 are notably resistant to cardiac ischemia-reperfusion injury, showing significantly better-preserved cardiac function and less tissue damage compared to wild-type mice.[12] Pharmacological inhibition of NHE-1 aims to replicate this genetic protection.[12]

The Case for Selectivity: Introducing this compound

Early NHE inhibitors, such as amiloride, lacked specificity and interacted with multiple ion channels and exchangers.[13] The development of more selective compounds like Cariporide and Eniporide demonstrated improved cardioprotective effects in preclinical models, validating NHE-1 as a therapeutic target.[1][5] However, clinical trials with these agents produced mixed results, with some concerns over adverse effects, potentially due to insufficient selectivity or inappropriate dosing.[2][14]

This highlighted the critical need for inhibitors with even greater potency and, crucially, higher selectivity for the NHE-1 isoform over other isoforms (e.g., NHE-2, NHE-3) that are prevalent in other tissues like the kidneys and gastrointestinal tract.[15] this compound (CP-597,396) was developed to meet this need. It is a pyrazole-derived acylguanidine that demonstrates significantly higher potency and selectivity for human NHE-1 compared to its predecessors.[7][8]

Quantitative Data: Potency and Selectivity

The inhibitory potency (IC50) of this compound against various NHE isoforms has been quantified, demonstrating its superior profile compared to other well-studied inhibitors.

| Inhibitor | hNHE-1 IC50 (nM) | hNHE-2 IC50 (nM) | rNHE-3 IC50 (nM) | Selectivity (NHE-2/NHE-1) | Reference |

| This compound | 14 | 2,200 | >220,000 | ~157-fold | [8] |

| Eniporide | 23 | 620 | >100,000 | ~27-fold | [8] |

| Cariporide | 36 | 1,750 | >100,000 | ~49-fold | [8] |

Quantitative Data: Preclinical Efficacy

Preclinical studies in various animal models of myocardial ischemia-reperfusion have confirmed the potent cardioprotective effects of this compound.

| Model | Parameter | Value | Key Outcome | Reference |

| Isolated Rabbit Heart (Langendorff) | EC50 | 0.25 nM | Concentration-dependent reduction in infarct size. | [7] |

| Isolated Rabbit Heart (Langendorff) | Concentration | 50 nM | 83% reduction in infarct size. | [7] |

| Anesthetized Rabbit (Open Chest) | ED50 | 0.45 mg/kg/h | Dose-dependent reduction in infarct size. | [7] |

| Conscious Primates | - | - | Attenuated post-ischemic cardiac contractile dysfunction. | [7] |

| Rat Model | - | - | Reduced incidence and duration of reperfusion-induced ventricular fibrillation. | [7] |

Pharmacokinetic Profile

This compound exhibits a pharmacokinetic profile suitable for investigation in acute care settings, although metabolism shows interspecies variation.

| Species | Parameter | Value | Administration | Reference |

| Monkey | t1/2 (Half-life) | 1.5 hours | - | [7] |

| Human | t1/2 (Half-life) | ~2 hours | 80 mg IV | [16] |

| Human | Metabolism | Primarily via aldehyde oxidase to 2-oxothis compound (M1). | IV | [17] |

Key Experimental Protocols for Evaluating NHE-1 Inhibitors

The characterization of selective NHE-1 inhibitors like this compound relies on a suite of specialized in vitro and in vivo experimental protocols.

In Vitro Assay: Intracellular pH (pHi) Measurement

This assay directly measures NHE-1 activity by monitoring the recovery of pHi in cells following an induced acid load. The rate of recovery is proportional to NHE-1 activity.[18]

-

Objective: To quantify the inhibitory effect of a compound on NHE-1-mediated pHi recovery.

-

Materials:

-

Cells expressing NHE-1 (e.g., neonatal rat ventricular myocytes, C6 glioma cells).[18]

-

pH-sensitive fluorescent dye (e.g., BCECF-AM).[18]

-

HEPES-buffered saline solution (HBSS).

-

NH4Cl solution (e.g., 20 mM in HBSS) for acid loading.[18]

-

Test inhibitors (e.g., this compound).

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.[18]

-

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well black, clear-bottom plate to achieve confluence.[18]

-

Dye Loading: Wash cells with HBSS and incubate with BCECF-AM (e.g., 2 µM) for 30-60 minutes at 37°C to load the dye.[18]

-

Washing: Gently wash cells twice with HBSS to remove extracellular dye.[18]

-

Baseline Measurement: Measure the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm) to establish the resting pHi.[18]

-

Acid Loading: Induce intracellular acidosis by incubating cells with a pre-warmed NH4Cl solution for 5-10 minutes.[18]

-

Initiation of pHi Recovery: Rapidly aspirate the NH4Cl solution and replace it with a sodium-containing HBSS to initiate recovery. For test wells, use HBSS containing various concentrations of the NHE-1 inhibitor.[18]

-

Data Acquisition: Monitor the fluorescence ratio over time. The initial rate of pHi recovery (dpHi/dt) is calculated.

-

Analysis: Plot the rate of pHi recovery against the inhibitor concentration to determine the IC50 value.

-

In Vitro Assay: Isoform Selectivity Screening

-

Objective: To determine the selectivity of an inhibitor for NHE-1 over other NHE isoforms.

-

Methodology: This assay typically uses fibroblast cell lines (e.g., PS-120) that lack endogenous NHE activity and have been stably transfected to overexpress a single human NHE isoform (NHE-1, NHE-2, etc.).[8]

-

Protocol:

-

Culture the specific NHE-expressing cell lines.

-

Induce intracellular acidosis.

-

Incubate cells with varying concentrations of the test inhibitor.

-

Initiate ion exchange by adding a buffer containing the radioactive isotope 22Na+.

-

After a short period, terminate the uptake and wash the cells to remove extracellular 22Na+.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

The amount of 22Na+ uptake is a direct measure of the specific NHE isoform's activity. Plotting inhibition versus compound concentration allows for the determination of an IC50 for each isoform, from which selectivity ratios can be calculated.[8]

-

In Vivo Model: Myocardial Ischemia-Reperfusion

-

Objective: To evaluate the cardioprotective efficacy of an NHE-1 inhibitor in a clinically relevant setting.

-

Model: Anesthetized, open-chest rabbit or rat models are commonly used.[7]

-

Protocol:

-

Anesthesia and Ventilation: Animals are anesthetized, and mechanically ventilated.

-

Surgical Preparation: A thoracotomy is performed to expose the heart. A major coronary artery (e.g., the left anterior descending artery) is isolated.

-

Hemodynamic Monitoring: Catheters are placed to monitor blood pressure, heart rate, and left ventricular pressure.

-

Ischemia Induction: A snare or ligature is tightened around the coronary artery to induce regional ischemia for a set period (e.g., 30-40 minutes).[12]

-

Drug Administration: The test compound (this compound) or vehicle is administered intravenously, typically as a bolus followed by a continuous infusion starting before ischemia and continuing through the reperfusion period.[7]

-

Reperfusion: The snare is released, allowing blood flow to be restored to the previously ischemic tissue for a defined period (e.g., 30 minutes to 3 hours).[12]

-

Endpoint Analysis:

-

Infarct Size Measurement: At the end of the experiment, the heart is excised. The area at risk is delineated (e.g., with Evans blue dye), and the infarcted tissue is identified (e.g., with triphenyltetrazolium chloride staining). The infarct size is then expressed as a percentage of the area at risk.

-

Functional Recovery: Hemodynamic parameters are monitored throughout the reperfusion period to assess the recovery of cardiac function.[12]

-

-

Synthesis of Rationale and Future Perspectives

The development of selective NHE-1 inhibitors is a mechanism-based therapeutic strategy directly derived from our understanding of the pathophysiology of ischemia-reperfusion injury. The rationale follows a clear logical progression: NHE-1 hyperactivity is a critical driver of the Na+ and subsequent Ca2+ overload that mediates cell death and organ dysfunction. Therefore, potent and selective inhibition of NHE-1 should be cardioprotective.

This compound represents a significant advancement in this strategy, with a pharmacological profile demonstrating high potency and superior selectivity for NHE-1.[7][8] Extensive preclinical data strongly support its efficacy in reducing infarct size and preserving cardiac function in diverse models of ischemia-reperfusion injury.[7]

While the journey of NHE-1 inhibitors to the clinic has been challenging, the fundamental rationale for their development remains robust.[2][14] Future success will likely depend on optimizing drug candidates like this compound, refining dosing strategies, and carefully selecting patient populations for clinical trials who are most likely to benefit from this targeted therapeutic approach. The continued exploration of highly selective NHE-1 inhibitors remains a promising avenue in the search for effective treatments for myocardial infarction and other conditions involving ischemia-reperfusion injury.[2]

References

- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. Mitochondrial NHE1: a newly identified target to prevent heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel inhibitors of NHE1 to treat heart failure | BioWorld [bioworld.com]

- 5. The myocardial sodium-hydrogen exchanger (NHE) and its role in mediating ischemic and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. imrpress.com [imrpress.com]

- 10. Regulation of the cardiac Na⁺/H⁺ exchanger in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]

- 12. Mice with a null mutation in the NHE1 Na+-H+ exchanger are resistant to cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GSRS [gsrs.ncats.nih.gov]

- 17. Cross-species comparison of the metabolism and excretion of this compound: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

A Technical Guide to Preclinical Studies of Zoniporide for Myocardial Infarct Size Reduction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the preclinical evaluation of Zoniporide, a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), for its cardioprotective effects, specifically in reducing myocardial infarct size. It summarizes key quantitative data from various animal models, details the experimental methodologies employed, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction: The Role of NHE-1 in Ischemia-Reperfusion Injury

Myocardial infarction (MI), resulting from the blockage of a coronary artery, leads to cardiac tissue death due to prolonged ischemia.[1] While timely reperfusion is critical to salvage the myocardium, the restoration of blood flow paradoxically triggers a cascade of detrimental events known as ischemia-reperfusion (I/R) injury.[1] A key mediator in this process is the Na+/H+ exchanger isoform 1 (NHE-1), a transmembrane protein that regulates intracellular pH.[2]

During ischemia, anaerobic metabolism causes intracellular acidosis, which activates NHE-1 upon reperfusion.[1] This hyperactivity leads to a massive influx of sodium ions (Na+), which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing a catastrophic overload of intracellular calcium (Ca2+).[1][2] This Ca2+ overload is a primary driver of reperfusion injury, leading to cardiomyocyte hypercontracture, mitochondrial damage, and cell death.[1] this compound is a novel, potent, and highly selective inhibitor of NHE-1, designed to block this pathway and thereby reduce the extent of myocardial damage following an ischemic event.[1][3]

Mechanism of Action of this compound

This compound exerts its cardioprotective effect by directly binding to and inhibiting the NHE-1 protein on the cardiomyocyte membrane.[1] This action is most critical at the onset of reperfusion. By preventing the initial surge in intracellular Na+, this compound averts the subsequent Ca2+ overload, preserving mitochondrial integrity and reducing myocardial cell death.[4]

Beyond direct NHE-1 inhibition, evidence suggests that this compound's cardioprotective effects may also involve the activation of downstream pro-survival signaling pathways, such as the STAT3 pathway, which contributes to reducing apoptosis and improving functional recovery.[2][5][6]

Quantitative Data Summary

Preclinical studies have consistently demonstrated the potent cardioprotective effects of this compound across various in vitro and in vivo models. The data highlights its superior potency compared to other NHE-1 inhibitors like cariporide and eniporide.

Table 1: In Vitro Efficacy of this compound in Myocardial Ischemia-Reperfusion Models

| Parameter | This compound | Cariporide | Eniporide | Species / Model | Ischemia / Reperfusion | Reference(s) |

| EC₅₀ (Infarct Reduction) | 0.25 nM | 5.11 nM | 0.69 nM | Rabbit / Isolated Heart (Langendorff) | 30 min / 120 min | [3][7][8] |

| Max Infarct Reduction | 83% (at 50 nM) | Equivalent | 58% | Rabbit / Isolated Heart (Langendorff) | 30 min / 120 min | [3][7][8] |

| IC₅₀ (NHE-1 Activity) | 73 nM (at 25°C) | - | - | Rat / Isolated Ventricular Myocytes | N/A | [9] |

| EC₅₀ (Cardiac Output) | 176 nM | - | - | Rat / Isolated Working Heart (Hypothermic Storage) | 6 hours / 45 min | [5] |

Table 2: In Vivo Efficacy of this compound in Myocardial Ischemia-Reperfusion Models

| Parameter | Value | Species / Model | Ischemia / Reperfusion | Key Findings | Reference(s) |

| ED₅₀ (Infarct Reduction) | 0.45 mg/kg/h | Rabbit / Anesthetized | 30 min / 120 min | Dose-dependent reduction in infarct size. | [3][8] |

| Max Infarct Reduction | 75% (at 4 mg/kg/h) | Rabbit / Anesthetized | 30 min / 120 min | Reduced infarct area from 57% to 14% of AAR. | [8] |

| Hemodynamic Effects | None significant | Rabbit / Anesthetized | 30 min / 120 min | No changes in mean arterial pressure or heart rate. | [3][8] |

| NHE-1 Inhibition | 93% max inhibition | Rabbit / Anesthetized | 30 min / 120 min | Confirmed via platelet swelling assay. | [3][8] |

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. The following sections detail the standardized protocols used to evaluate this compound's efficacy.

In Vivo Myocardial Infarction Model (Anesthetized Rabbit)

This model simulates an acute myocardial infarction and reperfusion in a whole-animal system, providing data with high physiological relevance.

Methodology:

-

Animal Preparation: Male New Zealand White rabbits are anesthetized, intubated, and mechanically ventilated. The right jugular vein is cannulated for intravenous drug administration, and the left carotid artery is cannulated for continuous monitoring of blood pressure and heart rate.[1][7]

-

Surgical Procedure: A left thoracotomy is performed in the fourth intercostal space to expose the heart. The pericardium is opened, and a suture is passed around the left anterior descending (LAD) coronary artery.[7]

-

Drug Administration: A continuous intravenous infusion of this compound (e.g., dissolved in saline) or vehicle is initiated 30 minutes prior to ischemia and maintained throughout the protocol.[1][8]

-

Ischemia Induction: Regional myocardial ischemia is induced by tightening the snare around the LAD for 30 minutes. Successful occlusion is confirmed by the appearance of a pale, cyanotic region on the ventricular surface and by ST-segment elevation on an electrocardiogram (ECG).[7][8]

-

Reperfusion: The snare is released after 30 minutes, allowing the myocardium to be reperfused for 120 minutes. Reperfusion is confirmed by reactive hyperemia.[1][8]

-

Infarct Size Assessment: At the end of reperfusion, the LAD is re-occluded. Evans blue dye is injected intravenously to delineate the Area at Risk (AAR) as the tissue unstained by the blue dye. The animal is euthanized, and the heart is excised, sliced, and incubated with 1% triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue a pale white. Infarct size (IA) is then calculated as a percentage of the AAR (% IA/AAR).[1][7]

Ex Vivo Isolated Perfused Heart Model (Langendorff)

This model allows for the study of cardiac function and injury independent of systemic neuronal and hormonal influences.

Methodology:

-

Heart Isolation: Rabbits or rats are anesthetized, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.[7]

-

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).[1][7]

-

Functional Measurements: A fluid-filled balloon is inserted into the left ventricle to continuously measure cardiac function parameters, including Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP).[7]

-

Drug Administration: After a stabilization period, this compound or vehicle is added to the perfusate at the desired concentration and administered for a set period (e.g., 15-30 minutes) before ischemia.[1][4]

-

Ischemia-Reperfusion: Global, normothermic ischemia is induced by stopping the perfusion for 30 minutes. Perfusion is then restored for 60-120 minutes.[4]

-

Infarct Size Determination: At the end of the reperfusion period, the heart is removed from the apparatus, frozen, sliced, and stained with TTC to quantify infarct size.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

The Vicious Cycle: Understanding the Pathophysiology of Ischemia-Reperfusion Injury and the Pivotal Role of NHE-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This complex process is a major contributor to morbidity and mortality in a range of clinical settings, including myocardial infarction, stroke, and organ transplantation. At the heart of the intricate signaling cascades that mediate I/R injury lies the Sodium-Hydrogen Exchanger isoform 1 (NHE-1), a ubiquitously expressed transmembrane protein. Under physiological conditions, NHE-1 plays a crucial housekeeping role in regulating intracellular pH (pHi) and cell volume. However, during the metabolic stress of ischemia and the subsequent abrupt environmental changes of reperfusion, its activity becomes a double-edged sword, initiating a cascade of events that lead to ionic imbalance, calcium overload, and ultimately, cell death. This technical guide provides a comprehensive overview of the pathophysiology of I/R injury with a specific focus on the molecular mechanisms governing the activation and downstream consequences of NHE-1. We will delve into the key signaling pathways, present quantitative data on the ionic shifts that characterize I/R, and provide detailed protocols for the essential experiments used to investigate this critical area of research.

The Pathophysiology of Ischemia-Reperfusion Injury: A Two-Act Tragedy

Ischemia-reperfusion injury unfolds in two distinct but interconnected phases: the ischemic phase and the reperfusion phase.

1.1. The Ischemic Phase: A Shift to Anaerobic Metabolism and Intracellular Acidosis

Deprivation of oxygen and nutrients during ischemia forces cells to switch from aerobic to anaerobic metabolism to generate ATP. This metabolic shift has two critical consequences: a drastic reduction in ATP production and the accumulation of metabolic byproducts, primarily lactate and protons (H+). The accumulation of protons leads to a rapid and significant drop in intracellular pH, a condition known as intracellular acidosis.[1][2] This acidic environment, while initially offering some protection by inhibiting certain enzymatic activities, sets the stage for the deleterious events to come.

A key response to intracellular acidosis is the activation of mechanisms aimed at restoring pHi, with the Na+/H+ exchanger-1 (NHE-1) being a primary player.[3][4] NHE-1 is an electroneutral transporter that extrudes one intracellular proton in exchange for one extracellular sodium ion.[5] While the extent of NHE-1 activity during ischemia is a subject of some debate, with evidence suggesting it may be partially inhibited by the ischemic conditions themselves, its activation upon even slight pHi recovery or at the onset of reperfusion is a critical initiating event.[2]

1.2. The Reperfusion Phase: A Sudden Onslaught of Cellular Stress

The restoration of blood flow, while essential for cell survival, paradoxically triggers a cascade of injurious events. The washout of the acidic extracellular environment and the reintroduction of oxygen create a sudden and dramatic shift in the cellular milieu.

This abrupt change leads to the robust activation of NHE-1, which relentlessly pumps protons out of the cell in an attempt to normalize pHi.[1] This hyperactivity of NHE-1 results in a massive influx of sodium ions (Na+), leading to a rapid and significant increase in the intracellular sodium concentration ([Na+]i).[1]

This intracellular sodium overload has a critical downstream consequence: the reversal of the normal mode of operation of the Na+/Ca2+ exchanger (NCX). Under physiological conditions, the NCX extrudes calcium ions (Ca2+) from the cell. However, the elevated [Na+]i during reperfusion reverses the electrochemical gradient for Na+, causing the NCX to operate in its reverse mode, pumping Na+ out of the cell and Ca2+ into the cell.[5][6]

This influx of Ca2+, coupled with the release of Ca2+ from intracellular stores, leads to a massive and uncontrolled increase in the intracellular calcium concentration ([Ca2+]i), a condition known as calcium overload.[6] Calcium overload is a central executioner of cell death in I/R injury, triggering a plethora of detrimental processes including:

-

Activation of degradative enzymes: Calcium-dependent proteases (e.g., calpains) and phospholipases are activated, leading to the breakdown of cellular structures and membranes.

-

Mitochondrial dysfunction: Mitochondria avidly take up excess cytosolic Ca2+, which can trigger the opening of the mitochondrial permeability transition pore (mPTP). This dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to the release of pro-apoptotic factors like cytochrome c.

-

Hypercontracture of muscle cells: In cardiomyocytes, the excessive Ca2+ leads to sustained contraction (hypercontracture), which can cause physical damage to the cell membrane.

-

Generation of reactive oxygen species (ROS): The reintroduction of oxygen during reperfusion, combined with mitochondrial dysfunction, leads to a burst of ROS production, causing oxidative damage to lipids, proteins, and DNA.

NHE-1: A Key Regulator and Therapeutic Target

The central role of NHE-1 in initiating the cascade of ionic imbalances that lead to calcium overload and cell death makes it a prime therapeutic target for mitigating I/R injury.

2.1. Regulation of NHE-1 Activity

The activity of NHE-1 is tightly regulated by a complex network of signaling pathways. Intracellular acidosis is the primary stimulus for its activation. However, other factors, including growth factors, hormones, and mechanical stress, can also modulate its activity through phosphorylation events. Key kinases involved in the regulation of NHE-1 include:

-

Extracellular signal-regulated kinases 1/2 (ERK1/2): The ERK1/2 pathway can be activated by various stimuli during I/R and has been shown to phosphorylate and activate NHE-1.[5]

-

Protein Kinase B (Akt): Akt has been shown to phosphorylate NHE-1, leading to its inhibition. This suggests that activating Akt could be a cardioprotective strategy.[7][8]

-

Protein Kinase C (PKC): Certain isoforms of PKC can be activated during I/R and contribute to the regulation of NHE-1 activity.[9][10]

Dephosphorylation of NHE-1, mediated by protein phosphatases such as Protein Phosphatase 1 (PP1), is also a critical regulatory mechanism.

Quantitative Data in Ischemia-Reperfusion Injury

The following tables summarize the typical quantitative changes in key intracellular parameters observed in cardiomyocytes during ischemia and reperfusion. These values can vary depending on the experimental model, species, and duration of ischemia/reperfusion.

Table 1: Intracellular pH (pHi) Changes

| Condition | Typical pHi | Reference |

| Normoxia | 7.2 - 7.4 | [1] |

| Ischemia (15-30 min) | 6.2 - 6.5 | [1] |

| Reperfusion (early) | Rapid recovery towards baseline | [1] |

Table 2: Intracellular Sodium ([Na+]i) Concentration Changes

| Condition | Typical [Na+]i (mM) | Reference |

| Normoxia | 5 - 10 | [1][2] |

| Ischemia (15-30 min) | 15 - 25 | [1][2] |

| Reperfusion (early) | Further transient increase before recovery | [1] |

Table 3: Intracellular Calcium ([Ca2+]i) Concentration Changes

| Condition | Typical Diastolic [Ca2+]i (nM) | Reference |

| Normoxia | 100 - 150 | [1] |

| Ischemia (15-30 min) | 300 - 500 | [1] |

| Reperfusion (early) | > 1000 (overload) | [1] |

Key Experimental Protocols

Investigating the pathophysiology of I/R injury and the role of NHE-1 requires a combination of in vitro and ex vivo experimental models and specialized techniques to measure intracellular ion concentrations and protein activity.

4.1. Langendorff Isolated Heart Model for Ischemia-Reperfusion

This ex vivo model allows for the study of the heart in a controlled environment, independent of systemic influences.

-